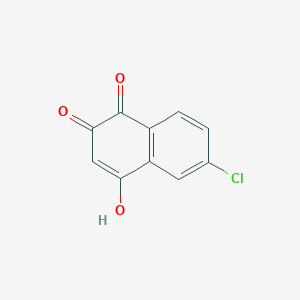

6-Chloro-2-hydroxy-1,4-naphthoquinone

Description

Properties

Molecular Formula |

C10H5ClO3 |

|---|---|

Molecular Weight |

208.60 g/mol |

IUPAC Name |

6-chloro-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C10H5ClO3/c11-5-1-2-6-7(3-5)8(12)4-9(13)10(6)14/h1-4,12H |

InChI Key |

JGQZHJZNXMHJSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=O)C2=O)O |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

6-Chloro-2-hydroxy-1,4-naphthoquinone exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting its potential as an alternative therapeutic agent in combating multidrug-resistant infections .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

Antitumor Activity

Research indicates that this compound possesses antitumor properties, particularly in inhibiting the growth of various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Table 2: Antitumor Effects on Different Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 5.0 |

| MCF-7 (Breast) | 3.5 |

| A549 (Lung) | 4.0 |

Environmental Applications

Recent studies have explored the potential of this compound in environmental remediation. Its efficacy in degrading pollutants in wastewater containing naphthoquinone derivatives has been demonstrated, suggesting its application in bioremediation processes .

Case Study 1: Antimicrobial Efficacy

A study conducted at North South University evaluated the antimicrobial properties of various naphthoquinone derivatives, including this compound. The results indicated a significant reduction in bacterial load when treated with the compound, showcasing its potential for developing new antibiotics .

Case Study 2: Antitumor Potential

In vitro studies performed on human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. The compound's ability to modulate apoptosis-related proteins further supports its candidacy as a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Key Research Findings

- Antioxidant vs. Pro-Oxidant Effects: 5-Nitro derivatives (e.g., 5-NO₂-1,4-NQ) exhibit antioxidant activity via the CUPRAC assay (IC₅₀ ~0.71–0.86 µM), whereas 2-hydroxy-NQs like lapachol display pro-oxidant behavior under specific conditions .

- Enzyme Inhibition : 6-Chloro-2-hydroxy-1,4-NQ inhibits DHODH with a Ki of 2.7 × 10⁻⁸ M, surpassing lapachol’s potency (Ki ~10⁻⁶ M) .

- Anticancer Activity : Imido-substituted NQs (e.g., compound 7 ) demonstrated IC₅₀ values of 5.6 µM against prostate cancer cells, attributed to apoptosis induction via caspase-3 activation .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Chloro and nitro groups at C6/C5 increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., DHODH inhibition) .

- Hydroxyl Group Position : The C2-OH is critical for redox activity and metal chelation. Substitution at C3 (e.g., prenyl in lapachol) modulates bioavailability .

- Heteroatom Incorporation : Sulfur or nitrogen substituents improve solubility and target specificity. For instance, compound 1d (thio-methyl derivative) showed 54% inhibition of breast cancer cell proliferation .

Q & A

Q. What synthetic strategies are commonly employed to prepare 6-chloro-2-hydroxy-1,4-naphthoquinone derivatives?

- Methodological Answer: The synthesis of this compound derivatives often involves halogenation of the parent 2-hydroxy-1,4-naphthoquinone (lawsone) or modification of pre-functionalized naphthoquinones. Key approaches include:

- Tandem reactions for sequential functionalization of the quinone backbone.

- Metal-catalyzed cross-coupling to introduce chloro or other substituents at specific positions.

- Chemoenzymatic methods for regioselective modifications under mild conditions.

- One-pot multicomponent reactions for rapid generation of hybrid analogs.

For example, chlorination of lawsone derivatives using reagents like SOCl₂ or PCl₃ under controlled conditions is a standard method to introduce the chloro group at the 6-position .

Q. How can researchers characterize this compound and its derivatives?

- Methodological Answer: Characterization relies on a combination of spectroscopic and computational techniques:

- IR spectroscopy identifies key functional groups (e.g., νC=O at ~1650–1700 cm⁻¹, νOH at ~3200–3500 cm⁻¹) and intramolecular hydrogen bonding .

- 1H/13C NMR resolves substitution patterns and electronic environments (e.g., downfield shifts for quinoid carbonyls).

- Mass spectrometry confirms molecular weights and fragmentation patterns.

- DFT calculations predict electronic properties and reactive sites, aiding in structural validation .

Q. What biological activities are associated with this compound derivatives?

- Methodological Answer: These derivatives exhibit diverse bioactivities, including:

- Anticancer activity via topoisomerase-II inhibition or redox cycling, as seen in derivatives like 2-benzyl-lawsone (IC₅₀ values <10 µM in leukemia cell lines) .

- Antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing MIC values comparable to vancomycin .

Activity is typically evaluated through in vitro assays (e.g., MTT for cytotoxicity, broth microdilution for MIC determination) and validated with in vivo models.

Advanced Research Questions

Q. How do computational methods enhance the understanding of this compound reactivity?

- Methodological Answer: Density functional theory (DFT) studies predict nucleophilic/electrophilic sites and reaction pathways. For example:

Q. What strategies improve synthetic yields of this compound derivatives?

- Methodological Answer: Yield optimization involves:

- Solvent selection (e.g., glacial acetic acid for microwave-assisted reactions).

- Catalyst design , such as chiral bis-squaramides for enantioselective synthesis of naphthoquinone hybrids .

- Green chemistry approaches , including solvent-free conditions or recyclable ionic liquids .

Challenges include minimizing side reactions (e.g., over-chlorination) through controlled stoichiometry and temperature .

Q. How do substituent modifications influence the bioactivity of this compound?

- Methodological Answer: Substituent effects are assessed via structure-activity relationship (SAR) studies:

- Electron-donating groups (e.g., -OCH₃ at the 3-position) enhance hydrogen bonding, improving antibacterial potency .

- Chlorine at the 6-position increases lipophilicity, enhancing membrane penetration in anticancer assays .

Comparative studies using analogs (e.g., 5,8-dihydroxy vs. 6-chloro derivatives) reveal position-specific impacts on redox cycling and cytotoxicity .

Q. What challenges arise in analyzing reaction mechanisms involving this compound?

- Methodological Answer: Key challenges include:

- Tracking intermediates in redox-sensitive reactions (e.g., using LC-MS to capture transient species).

- Byproduct identification , such as halogen displacement products in nucleophilic substitution (e.g., mercapto-group replacement observed via 1H NMR and LC-MS) .

- Differentiating regioisomers using advanced spectroscopic techniques (e.g., NOESY for spatial proximity analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.